Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate
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Overview
Description
Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve cold-chain transportation to maintain the stability of the compound .
Chemical Reactions Analysis
Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve neurotransmitter systems and receptor binding .
Comparison with Similar Compounds
Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate can be compared with other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Atropine: Used medically to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: Used to treat motion sickness and postoperative nausea.
What sets this compound apart is its unique structural features and the specific biological activities it exhibits .
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-17(2)14(18)13-9-6-10-19(15(13)17)16(20)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,6,9-11,18H2,1-2H3 |
InChI Key |
HJVMQXYKAXIULO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2C1N(CCC2)C(=O)OCC3=CC=CC=C3)N)C |
Origin of Product |
United States |
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